molecular formula C6H4N4O2 B2416499 [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid CAS No. 127478-29-9

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid

Cat. No. B2416499
CAS RN: 127478-29-9
M. Wt: 164.124
InChI Key: NAROYRGDNAHKTE-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid” is a chemical compound with the CAS Number: 127478-29-9. Its molecular weight is 164.12 . The IUPAC name for this compound is [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been reported in the literature . The general procedure involves the reaction of substituted acetophenones with glyoxylic acid monohydrate in acetic acid . The mixture is heated and stirred under reflux for a certain period. After the reaction is completed, the reaction mixture is cooled down to room temperature, and water and ammonium hydroxide solution are added until the medium pH becomes 8 .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid can be represented by the InChI code: 1S/C6H4N4O2/c11-6(12)4-1-5-9-7-3-10(5)8-2-4/h1-3H,(H,11,12) .


Physical And Chemical Properties Analysis

The compound “[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid” is a powder with a melting point of 325-326°C . It is stored at a temperature of -10°C .

Scientific Research Applications

Synthesis of Novel Derivatives

  • Synthesis of New Compounds : New 1,2,3-triazolo[4,5-d]-1,2,4-triazolo[4,3-b]pyridazines were synthesized, starting from corresponding 1,2,3-triazolo[4,5-d]pyridazines, for potential applications in various fields (Biagi et al., 1997).

Applications in High-Energy Materials

  • Low-Sensitivity High-Energy Materials : Bicyclic fused [1,2,4]triazolo[4,3-b]pyridazine was used to construct new high-energy materials with low sensitivity, demonstrating its potential in materials science (Chen et al., 2021).

Development of Potential Therapeutics

  • Antitubulin Agents : 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines were designed and synthesized as antitubulin agents, showing moderate to potent antiproliferative activity, indicating its potential in cancer therapy (Xu et al., 2016).
  • Antiviral Activity : Novel 3‐S‐substituted‐6‐phenyl‐[1,2,4]triazolo[4,3‐b]pyridazine derivatives demonstrated promising antiviral activity against hepatitis‐A virus (HAV), highlighting its potential in antiviral drug development (Shamroukh & Ali, 2008).

Chemical Transformations and Synthesis Techniques

  • Rapid Analogue Synthesis : A method for the rapid analogue synthesis of biologically active 1,2,4-triazolo[4,3-b]pyridazines was developed, enhancing the efficiency of producing these compounds (Collins et al., 2000).
  • Improved Synthesis Methods : An improved synthesis method for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines was described, offering high yields under mild conditions (Lieberman & Albright, 1988).

Exploring Biological Activities

  • Antibacterial and Anti-Inflammatory Agents : Novel 1,2,4-triazolo[4,3-b]pyridazines showed high antibacterial, antifungal, and anti-inflammatory activities, suggesting their potential in treating infections and inflammation (El-Reedy & Soliman, 2020).

Molecular Structure and Characterization Studies

  • Structural Analysis : A detailed study on the crystal structure, DFT calculations, and molecular modeling of triazole pyridazine derivatives was conducted, contributing to the understanding of their chemical properties (Sallam et al., 2021).

Safety and Hazards

The safety information for [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid and its derivatives could involve further exploration of their potential applications in medicinal chemistry, such as their use as inhibitors for certain kinases . Additionally, more research could be conducted to understand their chemical reactions and mechanisms of action.

properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-1-5-9-7-3-10(5)8-2-4/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAROYRGDNAHKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid

CAS RN

127478-29-9
Record name [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid
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